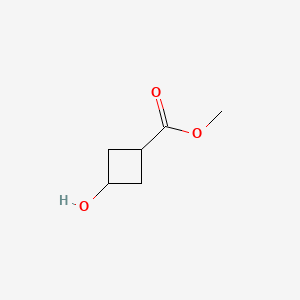

Methyl 3-hydroxycyclobutanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHAEUVLSBWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220213 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4934-99-0, 63485-51-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4934-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-hydroxycyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to previously underexplored chemical space. Among the emerging structural motifs, strained ring systems, particularly cyclobutanes, have garnered significant interest.[1][2] The unique puckered three-dimensional geometry of the cyclobutane ring offers a rigid scaffold that can effectively orient pharmacophoric elements in a spatially defined manner, often leading to improved binding affinity and biological activity. This guide provides a comprehensive technical overview of a key exemplar of this class, Methyl 3-hydroxycyclobutanecarboxylate, a versatile and increasingly valuable building block in the synthesis of complex bioactive molecules.

Core Molecular Attributes

This compound is a bifunctional molecule incorporating a secondary alcohol and a methyl ester functionality on a cyclobutane core. It exists as two diastereomers, cis and trans, arising from the relative stereochemistry of the hydroxyl and carboxylate groups.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₃ | [3][4][5] |

| Molecular Weight | 130.14 g/mol | [3][4][5] |

| CAS Number (cis) | 63485-50-7 | [3][4][5][6][7][8][9][10] |

| CAS Number (trans) | 63485-51-8 | [11][12][13][14] |

| Appearance | Colorless to light yellow liquid | [4][10] |

These isomers serve as distinct synthons, with their differing spatial arrangements of reactive groups enabling the synthesis of diverse molecular architectures. The choice between the cis and trans isomer is a critical design element in a synthetic strategy, directly influencing the final geometry of the target molecule.

Synthesis and Stereocontrol: Accessing the Cyclobutane Core

The primary and most common route to this compound involves the stereoselective reduction of the corresponding ketone, Methyl 3-oxocyclobutanecarboxylate. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, providing access to both cis and trans isomers.

Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

The cis-isomer is readily prepared through the reduction of Methyl 3-oxocyclobutanecarboxylate using a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride. The steric hindrance of this reagent favors hydride attack from the less hindered face of the cyclobutanone ring, leading to the predominant formation of the cis-diol.

Experimental Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate [6]

-

Step 1: Reaction Setup

-

In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.

-

Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

-

-

Step 2: Reduction

-

To the cooled solution, add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF dropwise, maintaining the internal temperature below -60 °C.

-

Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Quenching and Work-up

-

Upon completion, quench the reaction by the slow, dropwise addition of 6 M hydrochloric acid at approximately 0 °C, adjusting the pH to 5-6.

-

Dilute the mixture with ethyl acetate and stir for 30 minutes.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate.

-

Separate the filtrate layers and extract the aqueous phase with ethyl acetate.

-

Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-Methyl 3-hydroxycyclobutanecarboxylate as a light yellow liquid.

-

Caption: Synthesis of the cis-isomer via stereoselective reduction.

Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

Accessing the trans-isomer often involves a less direct, yet equally important, synthetic strategy. One documented method involves the deprotection of a precursor, Methyl trans-3-benzyloxycyclobutanecarboxylate, via catalytic hydrogenation.

Experimental Protocol: Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate [11]

-

Step 1: Preparation of Precursor Solution

-

Dissolve Methyl trans-3-benzyloxycyclobutanecarboxylate in methanol to prepare a 0.05 M solution.

-

-

Step 2: Catalytic Hydrogenation

-

Pass the solution through a flow hydrogenation system (e.g., H-Cube®) equipped with a 10% Palladium on Carbon (Pd/C) catalyst cartridge.

-

Set the reaction conditions to 10 bar hydrogen pressure and a temperature of 40 °C, with a flow rate of 1 mL/min.

-

-

Step 3: Isolation

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure to afford the target product, trans-Methyl 3-hydroxycyclobutanecarboxylate.

-

The purity of the product can be assessed by TLC (e.g., hexane/ethyl acetate, 1:1, v/v).

-

Caption: Synthesis of the trans-isomer via hydrogenolysis.

Spectroscopic Characterization

Accurate characterization of this compound is paramount for its effective use in synthesis. The following data, while often found for related structures, serves as a predictive guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the protons of the cyclobutane ring (a series of complex multiplets). The coupling constants and chemical shifts of the cyclobutane protons will differ significantly between the cis and trans isomers due to their distinct dihedral angles.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 175 ppm), the carbon attached to the hydroxyl group (in the range of 60-70 ppm), the methoxy carbon (around 52 ppm), and the carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp, intense peak around 1730 cm⁻¹ will be indicative of the C=O stretching of the ester. C-O stretching vibrations will appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 130. Subsequent fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, 31 amu) or a carbomethoxy group (-COOCH₃, 59 amu), and fragmentation of the cyclobutane ring.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound makes it a versatile synthetic intermediate. The hydroxyl group can undergo a wide range of transformations, including oxidation, etherification, and esterification, while the methyl ester can be hydrolyzed, reduced, or converted to an amide.

Caption: Key reaction pathways for this compound.

This dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of more complex cyclobutane derivatives for incorporation into drug candidates. The rigid nature of the cyclobutane core ensures that the stereochemical information established during its synthesis is carried through subsequent transformations, which is a critical aspect of modern asymmetric synthesis.[16]

Applications in Drug Discovery and Development

The incorporation of the cyclobutane motif into drug candidates is a rapidly growing strategy in medicinal chemistry.[1] This is due to the unique conformational constraints and metabolic stability that this strained ring can impart to a molecule. While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in the public domain, its value as a building block is evident from its commercial availability and the increasing number of patents citing related cyclobutane structures.

The general strategy involves using the hydroxyl and ester functionalities as handles to append the cyclobutane core to larger molecular scaffolds. For instance, the hydroxyl group can be converted to a leaving group for nucleophilic substitution or used in coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The resulting cyclobutane-containing molecules often exhibit improved metabolic stability compared to their more flexible acyclic or larger-ring counterparts.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[11]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. For the cis-isomer, refrigeration (2-8°C) is recommended.[4][10]

-

Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound, in both its cis and trans isomeric forms, represents a valuable and versatile building block for the synthesis of complex organic molecules. Its rigid, three-dimensional structure and bifunctional nature make it an attractive scaffold for the design of novel therapeutic agents with improved pharmacological properties. As the demand for innovative drug candidates continues to grow, the strategic application of strained ring systems like cyclobutane is poised to play an increasingly important role in the future of medicinal chemistry. This guide provides a foundational understanding of the core properties, synthesis, and potential applications of this key intermediate, empowering researchers to leverage its unique attributes in their drug discovery endeavors.

References

- Alonso, F., Beletskaya, I. P., & Yus, M. (2002). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 102(11), 4009-4091.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

-

ResearchGate. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of 1-methyl-1-alkoxycyclopentanes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). Experimental (X-ray Diffraction and FT-IR) and Quantum Chemical Studies (HF and DFT) of Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo [3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl cyclohexanecarboxylate (HMDB0031343). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals?. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 | NCA48550 [biosynth.com]

- 4. Methyl cis-3-hydroxycyclobutanecarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. canbipharm.com [canbipharm.com]

- 6. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 7. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 8. CAS 63485-50-7 | 2229-1-36 | MDL MFCD18483124 | Methyl cis-3-hydroxycyclobutanecarboxylate | SynQuest Laboratories [synquestlabs.com]

- 9. 63485-50-7 Cas No. | Methyl cis-3-hydroxycyclobutanecarboxylate | Apollo [store.apolloscientific.co.uk]

- 10. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [amp.chemicalbook.com]

- 11. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]

- 12. Methyl trans-3-hydroxycyclobutanecarboxylate | 63485-51-8 [sigmaaldrich.com]

- 13. 63485-51-8 Cas No. | Methyl trans-3-hydroxycyclobutanecarboxylate | Apollo [store.apolloscientific.co.uk]

- 14. methyl trans-3-hydroxycyclobutanecarboxylate, CasNo.63485-51-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 15. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

The Cyclobutane Scaffold: A Paradigm of Conformational Constraint in Drug Design

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate for Advanced Drug Discovery

Executive Summary: The cyclobutane motif, once considered an esoteric curiosity, has emerged as a powerful scaffold in modern medicinal chemistry. Its unique three-dimensional structure and conformational rigidity offer a compelling alternative to traditional aromatic and aliphatic rings, enabling chemists to navigate previously inaccessible chemical space. This guide focuses on this compound, a key building block that provides strategically positioned functional handles for molecular elaboration. We will delve into its stereoisomeric forms, synthetic pathways, spectroscopic signatures, and strategic applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to leverage this versatile reagent in the design of next-generation therapeutics.

The strategic incorporation of small, strained ring systems is a cornerstone of modern drug design. The cyclobutane ring, in particular, offers a unique set of properties that medicinal chemists can exploit to solve complex pharmacological challenges.[1] Unlike flexible alkyl chains or planar phenyl rings, the puckered four-membered ring introduces a degree of conformational restriction.[1][2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity. Furthermore, the cyclobutane core can serve as a metabolically robust bioisostere for other groups, improving the pharmacokinetic profile of a lead compound.[1]

This compound is an exemplary building block within this class. It presents two orthogonal functional groups—a hydroxyl group and a methyl ester—on a constrained carbocyclic frame. This arrangement allows for sequential and directed modifications, making it an invaluable starting point for the synthesis of complex molecular architectures.

Physicochemical Properties and Stereoisomerism

This compound exists as two distinct diastereomers: cis and trans. The relative orientation of the hydroxyl and ester groups dictates the molecule's overall shape, polarity, and reactivity, making stereochemical control paramount in any synthetic application.

| Property | cis-Isomer | trans-Isomer | References |

| CAS Number | 63485-50-7 | 63485-51-8 | [3][4] |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol | [3][4] |

| Appearance | Light yellow liquid | Light yellow liquid | [5] |

| Boiling Point | 190 °C | Not specified | [4][6] |

| Density | 1.232 g/cm³ | Not specified | [4][6] |

| Flash Point | 76 °C | Not specified | [4][6] |

| Storage Temp. | 2-8 °C | Room Temperature | [6] |

| InChI Key | BYKHAEUVLSBWSU-SYDPRGILSA-N | BYKHAEUVLSBWSU-URHBZAFASA-N |

The choice between the cis and trans isomer is a critical design element. The cis isomer presents both functional groups on the same face of the ring, enabling the potential for intramolecular interactions or the chelation of metal catalysts. Conversely, the trans isomer projects its functional groups in opposing directions, allowing for the construction of more linear, extended structures.

Synthesis and Spectroscopic Characterization

The primary route to both diastereomers of this compound begins with the commercially available precursor, Methyl 3-oxocyclobutanecarboxylate. The stereochemical outcome of the reaction is dictated by the choice of reducing agent and reaction conditions.

Synthetic Routes

3.1.1 Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

The synthesis of the cis isomer is achieved through the stereoselective reduction of the ketone precursor. The use of a bulky reducing agent, such as Lithium tri-tert-butoxyaluminum hydride, favors hydride attack from the less sterically hindered face of the cyclobutanone ring, leading predominantly to the cis alcohol.

Caption: Synthesis of the cis isomer via stereoselective reduction.

3.1.2 Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

The trans isomer is typically prepared via the hydrogenation of a protected precursor. This multi-step approach offers excellent stereocontrol.

Caption: Synthesis of the trans isomer via catalytic hydrogenolysis.

Spectroscopic Analysis

Unambiguous characterization of the diastereomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

-

¹H NMR: The relative stereochemistry can be determined by analyzing the coupling constants and chemical shifts of the protons on the cyclobutane ring. For the trans-isomer , representative chemical shifts (δ) in CDCl₃ are approximately:

-

4.53-4.61 ppm (multiplet, 1H, -CHOH)

-

3.70 ppm (singlet, 3H, -OCH₃)

-

3.01-3.08 ppm (multiplet, 1H, -CHCO₂Me)

-

2.55-2.61 ppm (multiplet, 2H, ring CH₂)

-

2.18-2.25 ppm (multiplet, 2H, ring CH₂)[5]

-

-

¹³C NMR, IR, MS: These techniques provide complementary information to confirm the structure, functional groups, and mass of the compound. Spectroscopic data for the cis isomer is also well-documented.[7][8]

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold for building complex, biologically active molecules.

A Scaffold for Directed Synthesis

The hydroxyl and ester groups serve as handles for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Synthetic modifications of the core scaffold.

Introducing methyl groups or other small substituents can profoundly impact a molecule's pharmacodynamic and pharmacokinetic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[2][9] This building block provides a robust platform for investigating such effects in a controlled, three-dimensional context.

Bioisosteric Replacement and Scaffolding

The cyclobutyl group can serve as a non-planar bioisostere for phenyl rings or other cyclic systems. This strategy is often employed to:

-

Fill Hydrophobic Pockets: The three-dimensional nature of the ring can lead to more extensive and favorable van der Waals interactions within a protein's binding site compared to a flat aromatic ring.[1]

-

Improve Physicochemical Properties: Replacing an aromatic ring with a saturated carbocycle generally lowers the molecule's lipophilicity (LogP) and can improve aqueous solubility.[2]

-

Enhance Metabolic Stability: The C-C bonds of the cyclobutane ring are chemically inert and resistant to metabolic degradation pathways like aromatic hydroxylation.[1]

Key Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate[7]

-

Setup: In a multi-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF dropwise, ensuring the internal temperature remains below -60 °C.

-

Reaction: Stir the mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the solution is between 5 and 6.

-

Workup: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting slurry through a pad of celite, washing the filter cake with ethyl acetate.

-

Extraction: Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate.

-

Purification: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow liquid.[10]

Protocol: Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate[8]

-

Preparation: Dissolve Methyl trans-3-benzyloxycyclobutanecarboxylate (1.0 eq.) in methanol to create a 0.05 M solution.

-

Hydrogenation: Pass the solution through a flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

-

Reaction Conditions: Set the reaction parameters to a hydrogen pressure of 10 bar and a temperature of 40 °C, with a flow rate of 1 mL/min.[5]

-

Monitoring: Analyze the product stream by TLC (eluent: 1:1 hexane/ethyl acetate) to confirm the consumption of the starting material.

-

Purification: Upon completion, remove the methanol solvent by distillation under reduced pressure to afford the target product.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design. Its constrained, three-dimensional structure, combined with its versatile functional handles, provides medicinal chemists with a reliable platform for creating novel molecular entities with improved potency, selectivity, and pharmacokinetic properties. As the principles of three-dimensional drug design become increasingly central to therapeutic innovation, the strategic use of scaffolds like this will undoubtedly continue to grow in importance, paving the way for the discovery of new and effective medicines.

References

- FINETECH INDUSTRY LIMITED. This compound | CAS: 63485-50-7 | Chemical Product. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyogC-u8CYZoOga58jyq-zF_PcMkJV5SPVIyTjczVHuShGe3x_NSBMSXzGvtMOgT5pMaJByPBe264fzslHwjKoQguSC2ddDb1cyTFr0xzPluf5H5fZlauWnVwxfB5M7l-B3lKSkPqe7ehmLXGIJbayRNuG2WbI1g==]

- Shanghai Canbi Pharma Ltd. cis-Methyl 3-hydroxycyclobutanecarboxylate CAS:63485-50-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkrBka0VctzpqYRUi1Txbn1JMV7bVEyh2n6KNbuIPqvkQ5S8Rep4QCHxrwGAnTU30Q0NXCM2St8_CCmVW5o-tk7dQ_b9TN31mZViq7YDjjHYswbQB1UE7A4miCy0eJDpjf5EA=]

- CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV_rV-Agxo58JHAEn2tbHcvRmpG2qfkRlat9NONlHRWec4c-FTOop51hdAMgw3LFgeyiZWOp-Sd-ROlxUyQwRgwfNR_-UM_v0BsrDabkKdeZ7akAhmCLyQeGVKmNhyIsbxemIJJThP4a-aG_hj-fXqx84yNQVJG1Wg28XEAoUIk2UlQ4uLja_7CG7Cs7WIlh87NJIcO3Pl7XJ-]

- ChemicalBook. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDl-ZcQt5n26oMyL9NAyoXkosGy9asgOOxoYsf6P-PkQigwdgRjimGlwFNG76O1bvuMsQDGqwJ0rsM4d3tiPUudcRuVrgPUSUMZYAkWIerHrvF23Mh4nA7HziHWDL7EAk_sfAQQrQrL-kzxch4j2O0lKw4c_-xR4hENod_xBrwVOc=]

- Sigma-Aldrich. Methyl trans-3-hydroxycyclobutanecarboxylate | 63485-51-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIYWPFmKVg7wclk3CVptBEIfS6n_OsGHUJuS0TieBObjX_ZygLGAvZscXLqKQxKvS5bIAjWSVrisF3uMaLARJG8_kTngZSwT1CbMZmArkOH4W6ksTD76WFeMDv5edca_0KuAzbeGRaxu-RenFHJDOPOkAH8y_fEAOt46vljM5ixNIoAhwk__PijzfC7zNE9oPVNT0=]

- Sigma-Aldrich. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH505mNokvSDYe1yozyInpfcCO-C-RBUXMHSFky36PkdC20qbfkjYjiyTVhRc4NZwcVk1kby2iCAWCRS0mNw5LK7p_LrcyyDBSdqVfp-_LbTMTGjwlZKM-IO6nMEJxqL9J7WFwfK3ALxryDbzwG9-12q1wo9kUwIalZDMulmgmQW34dhHe8Bgo=]

- ChemicalBook. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTOrZzZAn9BCfr1hAICXCcrcpQCxjE62FMYHwxTIJ3u2j0x6ys_rPaQ2PxfGSmBCSDdNEb9gAmL6FhdOz4p5VzqAMQGaEQRQp1K7m_Tv5feAmFa6eFbRgO7B-R5s9lrFkFvl3qdtYjC5INpWuUZRZZOBZdjMgDSTmXXrl4bN7Ln64=]

- ChemicalBook. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7qf4KwU1H2v6MptpE5iamM4dFSZFYHKMVT22DfDLZ9i9Mr9HUYVetQEsR0d5xn1QDnEr3xmmu0Dhc5Hua0wJNlB8j5fQ0dXGDaOrx8iJHymeqHckbatfA8h_p6_nojkgQnLo2agH9zR9F9cRS4RQGi6QJNg=]

- ChemicalBook. Methyl cis-3-hydroxycyclobutanecarboxylate(63485-50-7) 1H NMR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAr-_qgdb5cJP7SV1z0ioG-4x3GttdRUS21iClkA30HIJHI3EoSK_wxfpzuWsaNDcvLuRv6s5RcaRxwu5AJ94DsPnx7Iryf6L3-f5TYGDtAVHj0EgBreLg6ZZ2P_k3393exKUv9CwD-qz2ll0ddpVapxG5SEM=]

- BLD Pharm. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpOWv-T7ypKypWenwB2Lc2J59KBxXbi_D5RBwlHecGQIxWNHQWJ-UVJVXfeivV4zxOGGfBbd_w1ooL-xYILSfJHmaJFNOuSN6tHRDhX5ZQ3hkfP620zAhNBfllchjEfCuv0a7dz7wIl9sV54=]

- Fernández-Mato, M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10459392/]

- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. [URL: https://pubmed.ncbi.nlm.nih.gov/24187825/]

- Chongqing Chemdad Co., Ltd. Methyl cis-3-hydroxycyclobutanecarboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdSaq85Q-ADJWcC69qfKeCIL8yuRti26rXkEARfF9Q0n0f38VL2UYD_6qHObbgS2N0a3MW_LgY4CL1jB-Bx2GjNTl9Lbt1jP1Xf2WUnQrPw9V1HI1Cbj-8zbqGTQ0bkamqDz0cOlUrfw_ZgA==]

- de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8457011/]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 63485-50-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. canbipharm.com [canbipharm.com]

- 5. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]

- 6. Methyl cis-3-hydroxycyclobutanecarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate(63485-50-7) 1H NMR [m.chemicalbook.com]

- 8. 63485-50-7|cis-Methyl 3-hydroxycyclobutanecarboxylate|BLD Pharm [bldpharm.com]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of methyl 3-hydroxycyclobutanecarboxylate, a valuable building block for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to offer a comprehensive understanding of the compound's properties, synthesis, and critical role in medicinal chemistry, moving beyond a rigid template to deliver field-proven insights.

Introduction: The Rising Prominence of the Cyclobutane Motif

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The cyclobutane ring, once considered a niche structural element, has emerged as a powerful tool for medicinal chemists.[1] Its inherent ring strain results in a puckered, non-planar conformation, providing a rigid framework that can lock flexible molecules into bioactive conformations.[2] This conformational restriction can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, such as metabolic stability.[1][2]

This compound, existing as both cis and trans isomers, is a particularly attractive starting material. It incorporates the beneficial cyclobutane core with two distinct and reactive functional groups—a hydroxyl group and a methyl ester—offering multiple avenues for chemical elaboration and diversification. This guide will delve into the essential technical details of this compound, providing a foundation for its effective application in research and development.

Physicochemical and Spectroscopic Properties

Accurate characterization of a starting material is the bedrock of reproducible and reliable chemical synthesis. This section details the key physical and spectroscopic properties of the cis and trans isomers of this compound.

Core Molecular Data

A summary of the fundamental molecular properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | [3][4] |

| CAS Number (cis) | 63485-50-7 | [3] |

| CAS Number (trans) | 63485-51-8 | [5][6] |

| Appearance | Colorless to light yellow liquid | [3][5] |

Physicochemical Characteristics

The stereochemistry of the hydroxyl and ester groups significantly influences the physical properties of the isomers.

| Property | cis-Isomer | trans-Isomer | Source(s) |

| Boiling Point | 190 °C | 190.2 ± 33.0 °C (Predicted) | [7],[8] |

| Density | 1.232 g/cm³ | 1.232 ± 0.06 g/cm³ (Predicted) | [7],[8] |

| pKa | 14.73 ± 0.40 (Predicted) | 14.73 ± 0.40 (Predicted) | [7],[8] |

Spectroscopic Data for Structural Elucidation

¹H NMR (Proton Nuclear Magnetic Resonance):

-

trans-Methyl 3-hydroxycyclobutanecarboxylate (400 MHz, CDCl₃): δ 2.18-2.25 (m, 2H), 2.55-2.61 (m, 2H), 3.01-3.08 (m, 1H), 3.70 (s, 3H), 4.53-4.61 (m, 1H).[5]

Anticipated Spectroscopic Features:

-

¹³C NMR: One would expect to see distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbon bearing the hydroxyl group (around 60-70 ppm), the methoxy carbon (around 50-55 ppm), and the methylene carbons of the cyclobutane ring (in the aliphatic region).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches would include a broad O-H band (around 3400 cm⁻¹), a strong C=O stretch from the ester (around 1730 cm⁻¹), and C-H stretches in the 2800-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 130. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Synthesis and Stereochemical Control

The selective synthesis of either the cis or trans isomer is crucial for their application in stereospecific drug design. The common precursor for both is methyl 3-oxocyclobutanecarboxylate.

Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

The cis-isomer is typically synthesized via stereoselective reduction of the corresponding ketone. The use of a bulky reducing agent favors the approach from the less sterically hindered face, leading to the cis product.

Experimental Protocol: Reduction of Methyl 3-oxocyclobutanecarboxylate [3]

-

Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF to the cooled ketone solution.

-

Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH is between 5 and 6.

-

Dilute the mixture with ethyl acetate and stir for 30 minutes.

-

Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate.

-

Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-methyl 3-hydroxycyclobutanecarboxylate.

Caption: Synthetic workflow for cis-Methyl 3-hydroxycyclobutanecarboxylate.

Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

The trans-isomer can be synthesized from a protected precursor followed by deprotection.

Experimental Protocol: Hydrogenolysis of a Benzyl-Protected Precursor [5]

-

Dissolve methyl trans-3-(benzyloxy)cyclobutanecarboxylate (1.0 eq.) in methanol to create a 0.05 M solution.

-

Pass the solution through a flow hydrogenation system (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

-

Set the reaction conditions to a hydrogen pressure of 10 bar and a temperature of 40 °C, with a flow rate of 1 mL/min.

-

Upon completion of the reaction (monitored by TLC), remove the solvent by distillation under reduced pressure to afford trans-methyl 3-hydroxycyclobutanecarboxylate.

Caption: Synthetic workflow for trans-Methyl 3-hydroxycyclobutanecarboxylate.

Analytical Methodologies: Isomer Separation

The separation of the cis and trans diastereomers is a critical step for their use in stereospecific synthesis. Due to their similar physicochemical properties, chromatographic techniques are generally employed.

High-Performance Liquid Chromatography (HPLC):

General HPLC Protocol for Diastereomer Separation:

-

Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.

Applications in Drug Development and Medicinal Chemistry

The rigid, three-dimensional nature of the cyclobutane ring makes this compound a valuable building block for introducing conformational constraint in drug candidates. This can lead to enhanced binding affinity for the target protein and improved metabolic stability by shielding metabolically labile sites.

While specific examples of marketed drugs containing this exact fragment are not prevalent, the cyclobutane motif is present in several approved pharmaceuticals and clinical candidates. For instance, the antiviral agent uprifosbuvir showcases the utility of functionalized cyclic scaffolds in drug design.[11][12] The principles of using small, rigid rings to orient functional groups in space are directly applicable when using this compound as a starting material for the synthesis of novel antiviral or other therapeutic agents.[13][14][15]

Logical Workflow for Application in Drug Discovery:

Caption: Application of the scaffold in a typical drug discovery pipeline.

Conclusion and Future Outlook

This compound represents a versatile and powerful building block for medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a robust platform for the synthesis of complex and conformationally constrained molecules. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the importance of synthons like this compound is set to increase. This guide has provided a comprehensive technical foundation to empower researchers to effectively utilize this compound in their pursuit of the next generation of therapeutics.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

-

Various Authors. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [Link]

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). Methyl 3-hydroxybutyrate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Fuji, K., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2841. [Link]

-

ResearchGate. (n.d.). Figure S6. 13C-NMR spectrum of methyl.... Retrieved from researchgate.net. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from chiralpedia.com. [Link]

-

National Institutes of Health. (n.d.). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Retrieved from nih.gov. [Link]

-

Chemdad. (n.d.). Methyl cis-3-hydroxycyclobutanecarboxylate. Retrieved from chemdad.com. [Link]

-

Chemdad. (n.d.). Methyl trans-3-hydroxycyc.... Retrieved from chemdad.com. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from phenomenex.com. [Link]

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Retrieved from rsc.org. [Link]

-

National Institutes of Health. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Retrieved from nih.gov. [Link]

-

Journal of the Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from jcsp.org.pk. [Link]

-

National Institutes of Health. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Retrieved from nih.gov. [Link]

-

National Institutes of Health. (2025). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Retrieved from nih.gov. [Link]

-

PubChem. (n.d.). Methyl cis-3-hydroxycyclopentane-1-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from mdpi.com. [Link]

- Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from finetechind.com. [Link]

- Google Patents. (n.d.). Synthesis of methylphenidate and analogs thereof.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from docbrown.info. [Link]

- Google Patents. (n.d.). Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone.

- Google Patents. (n.d.). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

-

SpectraBase. (n.d.). Methyl (R)-(-)-3-hydroxybutyrate - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com. [Link]

- Google Patents. (n.d.). Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 3-methylpentane. Retrieved from docbrown.info. [Link]

Sources

- 1. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum [chemicalbook.com]

- 2. Methyl cis-3-hydroxycyclobutanecarboxylate(63485-50-7) 1H NMR [m.chemicalbook.com]

- 3. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]

- 6. Methyl trans-3-hydroxycyclobutanecarboxylate | 63485-51-8 [sigmaaldrich.com]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Methyl trans-3-hydroxycyc... Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: A Versatile Building Block for Modern Drug Discovery

This guide provides a comprehensive technical overview of methyl 3-hydroxycyclobutanecarboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique strained four-membered ring system and versatile functional groups make it an attractive scaffold for introducing three-dimensional complexity into drug candidates, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties. This document delves into its chemical structure, stereoisomerism, physicochemical properties, synthetic methodologies, and applications in contemporary drug discovery, with a focus on the practical insights and causal reasoning behind experimental choices.

Chemical Structure and Stereoisomerism: The Foundation of Versatility

This compound possesses a cyclobutane ring substituted with a hydroxyl group and a methoxycarbonyl group. The relative orientation of these two substituents gives rise to two diastereomers: cis and trans. Furthermore, each diastereomer is chiral and exists as a pair of enantiomers.

-

cis-Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-50-7): The hydroxyl and methoxycarbonyl groups are on the same face of the cyclobutane ring.[1][2][3][4] It exists as (1R,3R) and (1S,3S) enantiomers.

-

trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS: 63485-51-8): The hydroxyl and methoxycarbonyl groups are on opposite faces of the ring.[5][6][7][8] It exists as (1R,3S) and (1S,3R) enantiomers.

The specific stereoisomer employed in a synthetic route is of paramount importance, as the three-dimensional arrangement of atoms can drastically alter the biological activity of the final molecule.[9][10]

Sources

- 1. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]

- 2. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 3. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [sigmaaldrich.com]

- 4. canbipharm.com [canbipharm.com]

- 5. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]

- 6. 63485-51-8 Cas No. | Methyl trans-3-hydroxycyclobutanecarboxylate | Apollo [store.apolloscientific.co.uk]

- 7. trans-Methyl 3-hydroxycyclobutanecarboxylate CAS#: 63485-51-8 [m.chemicalbook.com]

- 8. trans-Methyl 3-hydroxycyclobutanecarboxylate|63485-51-8 - MOLBASE Encyclopedia [m.molbase.com]

- 9. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CIS-3-METHYLCYCLOHEXANOL(5454-79-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxycyclobutanecarboxylate, a substituted cyclobutane derivative, exists as two diastereomers: cis and trans. This guide provides a comprehensive overview of the spectroscopic data for both isomers, offering insights into their structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the distinct spectroscopic signatures of these isomers is crucial for their identification, purity assessment, and utilization in synthetic chemistry and drug development. The molecular formula for this compound is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol .[1]

Molecular Structure and Stereoisomerism

The presence of two stereocenters in this compound gives rise to cis and trans isomers, which exhibit distinct spatial arrangements of the hydroxyl and methoxycarbonyl groups relative to the cyclobutane ring. This difference in stereochemistry significantly influences their physical, chemical, and spectroscopic properties.

Caption: 2D representation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of this compound are expected to show distinct chemical shifts and coupling constants due to the different spatial orientations of the protons on the cyclobutane ring.

trans-Methyl 3-hydroxycyclobutanecarboxylate

A reported ¹H NMR spectrum for the trans-isomer in CDCl₃ (400 MHz) shows the following signals:[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.53-4.61 | m | 1H | CH-OH |

| 3.70 | s | 3H | OCH₃ |

| 3.01-3.08 | m | 1H | CH-COOCH₃ |

| 2.55-2.61 | m | 2H | CH₂ |

| 2.18-2.25 | m | 2H | CH₂ |

The multiplets for the cyclobutane ring protons arise from complex spin-spin coupling. The downfield shift of the proton attached to the carbon bearing the hydroxyl group (H-3) is characteristic.

cis-Methyl 3-hydroxycyclobutanecarboxylate

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on the carbon framework of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C=O (Ester) | 170-175 |

| CH-OH | 65-75 |

| OCH₃ | 50-55 |

| CH-COOCH₃ | 40-50 |

| CH₂ (Ring) | 25-35 |

The precise chemical shifts for the carbons in the cyclobutane ring will vary between the cis and trans isomers due to stereochemical differences.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected to be:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl |

| 2850-3000 | C-H stretch | Aliphatic |

| ~1730 (strong) | C=O stretch | Ester |

| 1000-1300 | C-O stretch | Ester and Alcohol |

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorption around 1730 cm⁻¹ is a characteristic feature of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW = 130.14), the molecular ion peak [M]⁺ would be observed at m/z 130.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). The presence of the hydroxyl group can also lead to the loss of a water molecule (H₂O, m/z 18). The fragmentation of the cyclobutane ring can also produce characteristic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Data Processing: Perform baseline correction and label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data for this compound provides a detailed fingerprint for its structural identification and differentiation of its cis and trans isomers. While a complete set of publicly available, assigned data for both isomers is challenging to consolidate from a single source, the information presented in this guide, based on available data and established spectroscopic principles, serves as a valuable resource for researchers. For definitive identification, it is recommended to acquire the full set of spectroscopic data for the specific isomer of interest and compare it with the expected patterns and any available reference spectra.

References

Sources

"Methyl 3-hydroxycyclobutanecarboxylate" literature review

An In-Depth Technical Guide to Methyl 3-hydroxycyclobutanecarboxylate: Synthesis, Stereochemistry, and Application

Authored by a Senior Application Scientist

Foreword: The Resurgence of Small Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. For decades, the field was dominated by aromatic and five- or six-membered aliphatic rings. However, the "escape from flatland" has driven a renaissance in the use of strained ring systems, with the cyclobutane motif emerging as a particularly valuable scaffold.[1][2] Its unique, puckered three-dimensional structure offers a powerful tool to navigate complex biological space, providing a means to improve metabolic stability, modulate solubility, and enforce specific pharmacophoric conformations.[1][3]

This guide focuses on a key exemplar of this class: This compound . As a bifunctional building block, it provides synthetic handles for diverse chemical elaborations. Its rigid framework allows for the precise spatial positioning of substituents, a critical factor in optimizing ligand-receptor interactions. We will delve into the stereoselective synthesis of its isomers, its analytical characterization, and its strategic application as a cornerstone in the construction of advanced pharmaceutical intermediates.

Core Molecular Attributes: Properties and Stereoisomerism

This compound (C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) is a viscous liquid at room temperature.[4][5][6] The molecule's utility is fundamentally tied to its stereochemistry. The relative orientation of the hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the cyclobutane ring gives rise to cis and trans diastereomers, each with a distinct three-dimensional shape and, consequently, distinct applications.

| Property | cis-Isomer | trans-Isomer | General Mixture |

| Systematic Name | cis-Methyl 3-hydroxycyclobutanecarboxylate | trans-Methyl 3-hydroxycyclobutanecarboxylate | This compound |

| CAS Number | 63485-50-7[7] | 63485-51-8[8] | 4934-99-0[4][6] |

| Molecular Formula | C₆H₁₀O₃[5] | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.14[5] | 130.14 | 130.14 |

| Appearance | Colorless to Yellow Liquid | Liquid[8] | Viscous Liquid[6] |

| Storage Temp. | Refrigerator | Room Temperature[8] | Refrigerator[6] |

| InChI Key | BYKHAEUVLSBWSU-SYDPRGILSA-N | BYKHAEUVLSBWSU-URHBZAFASA-N[8] | BYKHAEUVLSBWSU-UHFFFAOYSA-N[6] |

Strategic Synthesis: Accessing the cis and trans Diastereomers

The controlled synthesis of the desired stereoisomer is paramount. The choice of synthetic route is dictated by the target diastereomer, with stereoselective reduction and hydrogenation being the most prevalent and scalable strategies.

General Synthetic Workflow

A common and efficient pathway to both isomers begins with the commercially available Methyl 3-oxocyclobutanecarboxylate. The ketone provides a crucial reactive center for stereocontrolled transformations.

Caption: General synthetic pathways to cis and trans isomers.

Protocol 1: Stereoselective Synthesis of the cis-Isomer

This protocol leverages a sterically hindered reducing agent to favor hydride attack from the face opposite the bulky ester group, yielding the cis product with high diastereoselectivity.[7]

Rationale: The use of Lithium tri-tert-butoxyaluminum hydride, a bulky reducing agent, is a deliberate choice. Its steric demand hinders approach from the same side (syn) as the existing ester group on the cyclobutane ring. Consequently, the hydride is delivered to the carbonyl carbon from the less hindered, opposite face (anti), resulting in the hydroxyl group being on the same side (cis) as the ester. The reaction is performed at very low temperatures (-78 to -60 °C) to maximize this kinetic control and prevent side reactions.

Step-by-Step Methodology:

-

Vessel Preparation: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Charging: Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M. The solution is transferred to the reaction flask.

-

Cooling: The flask is immersed in a dry ice/acetone bath to cool the internal temperature to between -78 °C and -60 °C.

-

Reductant Addition: A solution of Lithium tri-tert-butoxyaluminum hydride (1.5 eq.) in THF is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -60 °C.

-

Reaction Monitoring: The reaction is stirred at this temperature for 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the dropwise addition of 6 M hydrochloric acid at approximately 0 °C until the pH of the aqueous phase is between 5 and 6. Caution: Quenching is exothermic and produces hydrogen gas.

-

Workup & Extraction: The mixture is diluted with ethyl acetate and stirred for 30 minutes. The resulting salts are removed by filtration through a pad of celite. The filtrate is transferred to a separatory funnel, the layers are separated, and the aqueous phase is extracted twice more with ethyl acetate.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel typically yields cis-Methyl 3-hydroxycyclobutanecarboxylate as a light yellow liquid with >95% purity.[7]

Protocol 2: Synthesis of the trans-Isomer via Hydrogenation

The trans isomer is accessible via catalytic hydrogenation of a protected precursor. This strategy involves deprotection of a benzyl ether, a robust and high-yielding transformation.[9]

Rationale: This route begins with the reduction of the ketone to the alcohol, followed by protection of the hydroxyl group, often as a benzyl ether. The key step is the catalytic hydrogenation. The molecule adsorbs onto the surface of the palladium-on-carbon catalyst, and hydrogen is delivered, cleaving the benzyl C-O bond. This process, known as hydrogenolysis, is highly efficient and clean, typically affording the desired product in high yield without affecting the ester or the cyclobutane ring.

Step-by-Step Methodology:

-

Precursor Preparation: Methyl trans-3-benzyloxycyclobutanecarboxylate (1.0 eq.) is dissolved in methanol (or ethyl acetate) to prepare a ~0.05 M solution.

-

Catalyst Charging: The solution is transferred to a hydrogenation vessel. 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%) is added carefully under an inert atmosphere.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10 bar). The reaction is stirred vigorously at a slightly elevated temperature (e.g., 40 °C).

-

Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis.

-

Workup: Upon completion, the reaction is carefully vented and purged with nitrogen. The catalyst is removed by filtration through a pad of celite, washing the pad with methanol.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent, affording the target product, trans-Methyl 3-hydroxycyclobutanecarboxylate, often in high purity (>94%) without the need for further chromatographic purification.[9]

Analytical Characterization: Confirming Structure and Purity

Rigorous spectroscopic analysis is essential to confirm the identity, stereochemistry, and purity of the synthesized material. NMR and IR spectroscopy are the primary tools for this validation.

| Technique | cis-Isomer (Expected) | trans-Isomer (Reported/Expected) | Rationale |

| ¹H NMR | Multiplets for ring protons will show distinct coupling constants due to cis geometry. | δ 4.53-4.61 (m, 1H, CHOH), 3.70 (s, 3H, OCH₃), 3.01-3.08 (m, 1H, CHCO), 2.55-2.61 (m, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂)[9] | The chemical shift and multiplicity of the ring protons, particularly the CHOH and CHCO protons, are diagnostic for the stereochemistry. The singlet at ~3.7 ppm confirms the methyl ester. |

| ¹³C NMR | ~175 ppm (C=O), ~65-70 ppm (CHOH), ~52 ppm (OCH₃), ~30-40 ppm (ring CH₂ and CH) | ~175 ppm (C=O), ~65-70 ppm (CHOH), ~52 ppm (OCH₃), ~30-40 ppm (ring CH₂ and CH) | Confirms the number of unique carbon environments. The ester carbonyl, methoxy, and carbinol carbons are key signals. |

| IR | ~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch) | ~3400 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1170 cm⁻¹ (C-O stretch) | The presence of a broad hydroxyl peak and a sharp, strong carbonyl peak are definitive functional group indicators. |

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of this compound lies in its role as a versatile building block. The cyclobutane ring is not merely a spacer; it is an active design element used to solve critical challenges in drug development.

Bioisosteric Replacement and Scaffold Hopping

The rigid, three-dimensional nature of the cyclobutane ring makes it an excellent bioisostere for other common chemical groups, such as phenyl rings or gem-dimethyl groups. This "scaffold hopping" can lead to significant improvements in drug properties.

Caption: Cyclobutane as a 3D bioisostere for "flat" aromatic rings.

Key Advantages:

-

Reduced Planarity: Replacing flat aromatic rings with puckered cyclobutane scaffolds can disrupt crystal packing and improve aqueous solubility—a major hurdle in drug development.[1]

-

Improved Metabolic Profile: Aromatic rings are often susceptible to oxidative metabolism by Cytochrome P450 enzymes. Saturated rings like cyclobutane are generally more metabolically robust, potentially increasing a drug's half-life.[10]

-

Novel Chemical Space: Incorporating cyclobutane scaffolds allows chemists to explore novel intellectual property positions by creating compounds that are structurally distinct from existing drugs.[11][12]

Conformational Restriction

The inherent rigidity of the cyclobutane ring restricts the conformational freedom of appended functional groups. By using this compound, chemists can lock key pharmacophore elements into a specific spatial orientation that is optimal for binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and selectivity, a principle sometimes related to the "magic methyl" effect where small structural changes yield large gains in activity.[10][13] The hydroxyl and ester groups serve as convenient points for further chemical elaboration to install these pharmacophoric elements.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereoisomers, accessible through reliable and scalable synthetic protocols, provide a robust platform for constructing complex molecular architectures. By leveraging its unique properties as a rigid, three-dimensional scaffold and a non-classical bioisostere, researchers can address fundamental challenges in drug design, from improving pharmacokinetic profiles to enhancing target affinity. As the demand for novel, patentable, and effective therapeutics continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

-

Alves, M. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6098. Available from: [Link]

-

Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]

-

Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-10. Available from: [Link]

-

Aragona, M., et al. (2024). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 17(5), 585. Available from: [Link]

-

Bellina, F., & Rossi, R. (2006). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 106(8), 3267-3330. Available from: [Link]

-

da Silva, A. B. F., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(3), 201. Available from: [Link]

-

ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link]

-

Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Available from: [Link]

-

Ukraintsev, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6683. Available from: [Link]

-

Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Available from: [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 22(1), 1-10. Available from: [Link]

-

Al-Majid, A. M., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-37. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS: 63485-50-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | 4934-99-0 [sigmaaldrich.com]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 8. Methyl trans-3-hydroxycyclobutanecarboxylate | 63485-51-8 [sigmaaldrich.com]

- 9. trans-Methyl 3-hydroxycyclobutanecarboxylate | 63485-51-8 [chemicalbook.com]

- 10. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of cyclobutane derivatives in synthesis

An In-depth Technical Guide to the Discovery and Synthetic History of Cyclobutane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once a synthetic curiosity fraught with the challenges of inherent ring strain, has evolved into a cornerstone of modern medicinal chemistry. Its unique, puckered three-dimensional structure and the reactivity endowed by its strained bonds offer unparalleled advantages in molecular design. This guide provides a comprehensive exploration of the discovery and history of cyclobutane derivatives in synthesis. It traces the journey from early theoretical hurdles and seminal synthetic achievements to the sophisticated methodologies of the 21st century, including photochemical, thermal, and transition-metal-catalyzed reactions. Furthermore, it delves into the critical role of the cyclobutane motif in drug development, examining how its distinct properties are leveraged to enhance potency, selectivity, and pharmacokinetic profiles. Through detailed protocols, mechanistic diagrams, and case studies of marketed drugs, this whitepaper serves as a technical resource for professionals seeking to harness the power of this remarkable carbocycle.

Introduction: The Enigma of the Four-Membered Ring

The story of cyclobutane is intrinsically linked to the concept of ring strain. In the late 19th century, Adolf von Baeyer proposed his strain theory, suggesting that cycloalkanes with C-C-C bond angles deviating significantly from the ideal tetrahedral angle of 109.5° would be inherently unstable.[1] Cyclobutane, with its presumed planar geometry and 90° bond angles, was predicted to possess considerable angle strain, making its synthesis a formidable challenge.[1] This theoretical barrier cast a long shadow, discouraging early attempts and framing the four-membered ring as a chemical oddity. However, modern understanding reveals that cyclobutane is not planar but adopts a puckered conformation to alleviate some torsional strain, with a total ring strain energy of approximately 26.3 kcal/mol.[2][3] This inherent strain, once seen as a liability, is now recognized as a source of unique reactivity and conformational rigidity, making cyclobutanes exceptionally useful in organic synthesis and drug design.[4]

Early Breakthroughs and the Dawn of Cycloaddition

Despite the theoretical challenges, the first synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce through the hydrogenation of cyclobutene.[5] This landmark achievement proved that the four-membered ring could indeed be constructed, sparking interest in developing more general synthetic methods. Early approaches often involved intramolecular cyclizations of 1,4-dihalobutanes with reducing metals.